molecular formula C9H5ClN2O2 B2616874 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile CAS No. 1027720-44-0

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile

Cat. No.: B2616874
CAS No.: 1027720-44-0
M. Wt: 208.6
InChI Key: MXNLIBLJZRWQCL-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted phenyl derivatives .

Scientific Research Applications

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in various nucleophilic substitution reactions. Additionally, its ability to undergo reduction and oxidation reactions makes it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)prop-2-enenitrile
  • 3-(4-Chlorophenyl)prop-2-enenitrile
  • 3-(4-Bromophenyl)prop-2-enenitrile

Uniqueness

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLIBLJZRWQCL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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